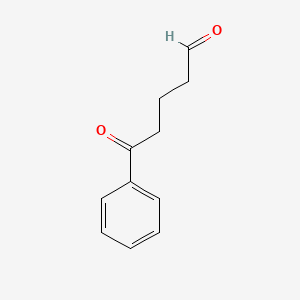
5-Oxo-5-phenylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-phenylpentanal is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a phenyl group attached to a pentanal chain with an oxo group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-phenylpentanal typically involves the reaction of benzaldehyde with a suitable reagent to introduce the oxo group at the desired position. One common method is the aldol condensation reaction, where benzaldehyde reacts with a ketone under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5-phenylpentanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-Oxo-5-phenylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-Oxo-5-phenylpentanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The phenyl group can also participate in aromatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Benzaldehyde: Similar structure but lacks the oxo group.
Phenylacetaldehyde: Contains a phenyl group but with a different carbon chain structure.
Acetophenone: Contains a phenyl group attached to a carbonyl group but with a different overall structure.
Uniqueness: 5-Oxo-5-phenylpentanal is unique due to the presence of both an oxo group and a phenyl group in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
75424-63-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-oxo-5-phenylpentanal |
InChI |
InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
WDXWUONTMXSOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















